molecular formula C10H9ClO2 B1662048 1-(4-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 72934-37-3

1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No. B1662048
CAS RN: 72934-37-3
M. Wt: 196.63 g/mol
InChI Key: YAHLWSGIQJATGG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 g/mol . The IUPAC name for this compound is 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenyl group . The InChI Key for this compound is YAHLWSGIQJATGG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a white crystalline powder . It has a melting point range of 152°C to 155°C . The compound is considered to have a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Bioactivity in Agriculture

1-(4-Chlorophenyl)cyclopropanecarboxylic acid, a derivative of cyclopropanecarboxylic acid, has been explored for its bioactivity, particularly in agricultural applications. Tian et al. (2009) synthesized new thiourea derivatives using cyclopropanecarboxylic acid as a lead compound. Their study revealed that some derivatives exhibited significant herbicidal and fungicidal activities, suggesting potential use in crop protection (Tian et al., 2009).

Synthesis of Chiral Intermediates

The compound has also been utilized in the synthesis of chiral intermediates for pharmaceuticals. Guo et al. (2017) developed an enzymatic process for preparing chiral alcohols, which are key intermediates in synthesizing compounds like (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. This process is noted for its high efficiency and environmental friendliness, highlighting the compound's significance in green chemistry (Guo et al., 2017).

Structural Studies

The structural characteristics of cyclopropanecarboxylic acid derivatives have been extensively studied. For instance, Marstokk et al. (1991) investigated the structure of gaseous cyclopropanecarboxylic acid through various techniques, providing insights into the molecular conformation and stability of such compounds (Marstokk et al., 1991).

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, a crucial area in developing optically active pharmaceuticals and chemicals. Gui (1998) reported the synthesis of optically active cyclopropanes using a chiral auxiliary, leading to the production of 2-ethyl 1-amino cyclopropanecarboxylic acid. Such syntheses are important for creating compounds with specific stereochemical configurations (Gui, 1998).

Enzyme Inhibition Studies

The cyclopropane moiety, a feature of this compound, is known for its role in inhibiting certain enzymes. For example, Apelbaum et al. (1981) explored the inhibition of the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene, which is critical in plant physiology. Cyclopropane carboxylic acid, a related compound, showed significant inhibition in this process, demonstrating the potential of cyclopropanecarboxylic acid derivatives in biochemical studies (Apelbaum et al., 1981).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid are not mentioned in the retrieved data, the antitumor activities of its organotin (IV) complexes suggest potential applications in cancer research and treatment .

properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHLWSGIQJATGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223228
Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclopropanecarboxylic acid

CAS RN

72934-37-3
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 72934-37-3
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Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(p-chlorophenyl)cyclopropanecarboxylic acid
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Synthesis routes and methods

Procedure details

In a mixed solvent consisting of 14 ml of dioxane and 29 ml of a 1N aqueous sodium hydroxide solution was suspended 1.4 g of 1-(4-chlorophenyl)cyclopropanecarboxamide [this compound can be obtained from 1-(4-chlorophenyl)cyclopropanecarboxylic acid produced according to the method described in Chem. Bet., 119, 3694 (1986)]. To the suspension was dropwise added 4.4 g of a 12% aqueous sodium hypochlorite solution at 5°-10° C. The suspension was subjected to reaction at 20°-25° C. for 1 hour. The reaction mixture was introduced into a mixed solvent consisting of 50 ml of ethyl acetate and 50 ml of water. The organic layer was separated, washed with a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. To the thus treated organic layer was added the dioxane solution obtained in (1) above at 20°-25° C. The resulting mixture was subjected to reaction at the same temperature for 2 hours. The insolubles were removed by filtration. The solvent was removed by distillation under reduced pressure. To the residue obtained were added 50 ml of ethyl acetate and 50 ml of water. The organic layer was separated, washed with a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue obtained was purified by a column chromatography (eluant: n-hexane/ethyl acetate=15/1) to obtain 0.37 g of N-[1-(4-chlorophenyl)cyclopropyl]-3-(2,4-difluorophenyl)-3,4-epoxy-2,2-difluorobutanamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
B Padmashali, SM Mallikarjuna, BN Chidananda - Molbank, 2009 - mdpi.com
The title compound, [1-(4-chlorophenyl)cyclopropyl](piperazin-1-yl)methanone, was synthesized and characterized by elemental analysis, IR, 1 H NMR, 13 C NMR and mass spectral …
Number of citations: 4 www.mdpi.com
SM Mallikarjuna, M Padmashali… - Int. J. Pharm. Pharm …, 2014 - researchgate.net
Objective: Synthesis, anticancer and antituberculosis studies for 1-(4-Chlorophenyl) cyclopropyl](piperazin-1-yl) methanone derivates 3a-j Methods: A series of new [1-(4-Chlorophenyl) …
Number of citations: 13 www.researchgate.net
P Mahesh, P Akshinthala, AR Ankireddy, NK Katari… - Heliyon, 2023 - cell.com
Small, strained ring molecules of phenylcyclopropane carboxamide have rigid, defined conformations and unique electronic properties. For these reasons many groups, seek to use …
Number of citations: 8 www.cell.com
SH Lee, HJ Seo, MJ Kim, SY Kang, SH Lee… - Bioorganic & medicinal …, 2009 - Elsevier
Cannabinoid CB-1 receptors have been the focus of extensive studies since the first clinical results of rimonabant (SR141716) for the treatment of obesity and obesity-related metabolic …
Number of citations: 20 www.sciencedirect.com
C Zhang, M Xu, C He, J Zhuo, DM Burns… - Bioorganic & Medicinal …, 2022 - Elsevier
11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) has been identified as the primary enzyme responsible for the activation of hepatic cortisone to cortisol in specific peripheral tissues …
Number of citations: 3 www.sciencedirect.com
A Parodi, G Righetti, E Pesce, A Salis, V Tomati… - Pharmaceuticals, 2022 - mdpi.com
Cystic fibrosis (CF) is a genetic disease affecting the lungs and pancreas and causing progressive damage. CF is caused by mutations abolishing the function of CFTR, a protein whose …
Number of citations: 2 www.mdpi.com
AE Baydar, M Elliott, AW Farnham, NF Janes… - Pesticide …, 1988 - Wiley Online Library
Synthesis and testing for insecticidal activity ofa wide range of combinations representing simultaneous variation in the acid or alcohol and central fragments of non‐ester pyrethroids …
Number of citations: 7 onlinelibrary.wiley.com
JB Steinman, CC Santarossa, RM Miller, LS Yu… - Elife, 2017 - elifesciences.org
10.7554/eLife.25174.001 Cytoplasmic dyneins are motor proteins in the AAA+ superfamily that transport cellular cargos toward microtubule minus-ends. Recently, ciliobrevins were …
Number of citations: 26 elifesciences.org
JH Come, TJ Senter, MP Clark, JJ Court… - Journal of medicinal …, 2021 - ACS Publications
Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 | Journal of Medicinal Chemistry ACS ACS Publications C&EN CAS Find my institution Blank image Log In …
Number of citations: 3 pubs.acs.org
JUN LI, JA ROBL, JJ LI, LJ KENNEDY, H WANG… - ic.gc.ca
L'invention porte sur de nouveaux composés qui sont des inhibiteurs de la 11-bêta-hydroxystéroïde déhydrogénase de type I. Des inhibiteurs de 11-bêta-hydroxystéroïde …
Number of citations: 2 www.ic.gc.ca

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